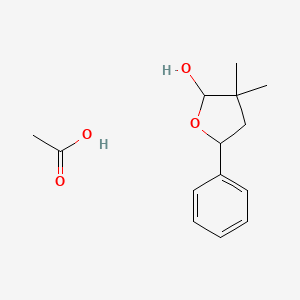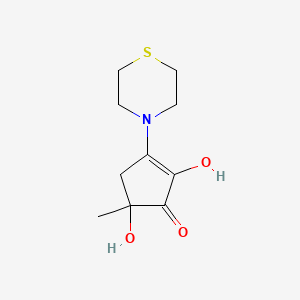
2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one is a complex organic compound with a unique structure that includes a cyclopentene ring substituted with hydroxyl, methyl, and thiomorpholine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of a cyclopentene derivative with thiomorpholine under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like ethanol. The intermediate products are then subjected to hydroxylation and methylation reactions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to saturate the double bond in the cyclopentene ring.
Substitution: The thiomorpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted cyclopentene derivatives.
科学研究应用
2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl and thiomorpholine groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
2,5-Dihydroxy-3-methylcyclopent-2-en-1-one: Lacks the thiomorpholine group, resulting in different chemical properties and reactivity.
5-Methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one: Lacks the hydroxyl groups, affecting its solubility and interaction with biological targets.
2,5-Dihydroxy-5-methylcyclopent-2-en-1-one: Lacks the thiomorpholine group, leading to different applications and reactivity.
Uniqueness
The presence of both hydroxyl and thiomorpholine groups in 2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one makes it unique, providing a combination of chemical reactivity and biological activity that is not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
501331-78-8 |
|---|---|
分子式 |
C10H15NO3S |
分子量 |
229.30 g/mol |
IUPAC 名称 |
2,5-dihydroxy-5-methyl-3-thiomorpholin-4-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H15NO3S/c1-10(14)6-7(8(12)9(10)13)11-2-4-15-5-3-11/h12,14H,2-6H2,1H3 |
InChI 键 |
PPBYIQLPNLZGCD-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=C(C1=O)O)N2CCSCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14226034.png)
methylene]-](/img/structure/B14226050.png)
![1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14226062.png)
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl-](/img/structure/B14226065.png)
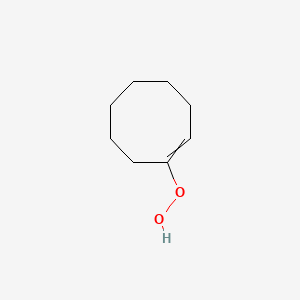

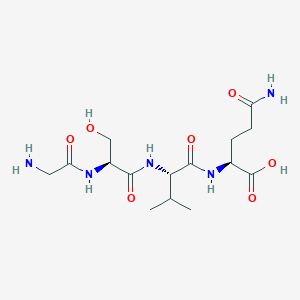
![1H-Indole, 3-[[4-(4-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226086.png)
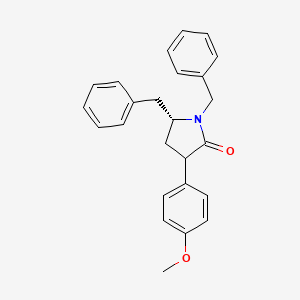
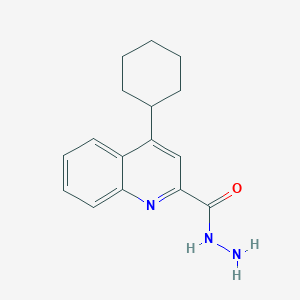
![4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14226101.png)
methanone](/img/structure/B14226104.png)

